molecular formula C5H5N5O B116433 8-Amino-3,7-dihydropurin-6-one CAS No. 45893-20-7

8-Amino-3,7-dihydropurin-6-one

Cat. No. B116433
CAS RN: 45893-20-7
M. Wt: 151.13 g/mol
InChI Key: NVDXOOZGKFFGDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Amino-3,7-dihydropurin-6-one is a chemical compound with the molecular formula C5H5N5O. It is related to 2-Amino-8-bromo-3,7-dihydropurin-6-one, which is used as a working standard or secondary reference standard .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Dihydropurine Derivatives : 7,8,9-Trisubstituted dihydropurine derivatives, related to 8-Amino-3,7-dihydropurin-6-one, are synthesized from amino-pyrimidines and aromatic aldehydes, involving a key transformation due to a 'tert-amino effect' (Che, Zheng, Dang, & Bai, 2008).

Biochemical Functions and Mechanisms

  • Role in Folate Biosynthesis : In plants, 7,8-dihydropteroate synthase, crucial for folate synthesis, is found exclusively in mitochondria. This enzyme represents a small fraction of matrix proteins and is encoded by a single-copy gene (Rébeillé, Macherel, Mouillon, Garin, & Douce, 1997).

Chemical Reactions and Transformations

  • Transformation of 8-Oxoguanine : Studies using density functional theory explored pathways for transforming 8-oxoguanine to derivatives like 2-amino-5-hydroxy-7,9-dihydropurine-6,8-dione. These insights are significant for understanding biological reactions (Munk, Burrows, & Schlegel, 2008).

Physical Chemistry and Material Science

  • Oxidation Pathways in Aqueous Solution : Research on oxidation pathways for 8-oxo-7,8-dehydropurine tautomers, which are mutagenic lesions in DNA, provides insights into the chemical behavior of such compounds in solution (Llano & Eriksson, 2004).

Biological Stability and Reactions

  • Stability in Aqueous Solutions : The stability of 7,8-dihydropterins, related to 8-Amino-3,7-dihydropurin-6-one, in air-equilibrated aqueous solutions, is influenced by their chemical structure, revealing important information about their reactivity and biological implications (Dántola, Vignoni, Capparelli, Lorente, & Thomas, 2008).

Enzymatic Mechanisms

  • Enzymatic Mechanisms in Tuberculosis : The crystal structure of Mycobacterium tuberculosis 7,8-dihydropteroate synthase provides new insights into the enzymatic mechanism and action of sulfa-drug, which is critical for understanding bacterial resistance and drug design (Baca, Sirawaraporn, Turley, Sirawaraporn, & Hol, 2000).

Drug Design and Pharmacology

  • Design of Novel Derivatives : Novel 2-amino-7,8-dihydropteridin-6(5H)-one derivatives were synthesized and evaluated for antiproliferative activities, providing a basis for designing new anticancer drugs (Li et al., 2017).

properties

IUPAC Name

8-amino-1,7-dihydropurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O/c6-5-9-2-3(10-5)7-1-8-4(2)11/h1H,(H4,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDXOOZGKFFGDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50964300
Record name 8-Imino-8,9-dihydro-7H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50964300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Amino-3,7-dihydropurin-6-one

CAS RN

4961-81-3, 45893-20-7
Record name 8-Imino-8,9-dihydro-7H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50964300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-amino-6,7-dihydro-1H-purin-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Amino-3,7-dihydropurin-6-one
Reactant of Route 2
Reactant of Route 2
8-Amino-3,7-dihydropurin-6-one
Reactant of Route 3
8-Amino-3,7-dihydropurin-6-one
Reactant of Route 4
8-Amino-3,7-dihydropurin-6-one
Reactant of Route 5
8-Amino-3,7-dihydropurin-6-one
Reactant of Route 6
Reactant of Route 6
8-Amino-3,7-dihydropurin-6-one

Citations

For This Compound
1
Citations
JR Fernández - 2008 - search.proquest.com
Dendrite morphology regulates how a postsynaptic neuron receives information from presynaptic neurons. The specific patterning of dendrite branches is promoted by extrinsic and …
Number of citations: 5 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.